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Introduction

PF-4800567 is a potent and selective small-molecule inhibitor of Casein Kinase 1 epsilon

(CK1ε), a serine/threonine kinase implicated in a multitude of cellular processes, most notably

the regulation of the circadian rhythm.[1][2] Developed by Pfizer, this compound has served as

a critical chemical probe to dissect the distinct physiological roles of CK1ε from its closely

related isoform, CK1δ.[3][4] While both isoforms are key regulators of the circadian clock, the

high selectivity of PF-4800567 for CK1ε has been instrumental in demonstrating that CK1δ is

the predominant isoform governing the period of the mammalian circadian clock.[4][5] This

guide provides a detailed analysis of the structure-activity relationship (SAR) of PF-4800567, its

mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action and Structural Basis of Selectivity

PF-4800567 functions as an ATP-competitive inhibitor, binding to the ATP pocket of CK1ε.[4] X-

ray crystallography studies have revealed that PF-4800567 binds to a "DFG-out" conformation

of CK1ε, which is an inactive state of the kinase.[6] This is a key feature contributing to its

selectivity.

The core of the molecule is a pyrazolopyrimidine scaffold. The aminopyrimidine portion of this

scaffold forms crucial hydrogen bonds with the hinge region of the kinase, a common

interaction pattern for kinase inhibitors. Specifically, the exocyclic amine interacts with the

backbone carbonyl of Glu83, and one of the pyrimidine nitrogens interacts with the backbone

amide of Leu85 (human CK1ε numbering).
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The selectivity of PF-4800567 for CK1ε over CK1δ, despite the high sequence identity (97%) in

their catalytic domains, is attributed to subtle conformational differences in the inhibitor binding

pocket.[6] The binding of PF-4800567 stabilizes the inactive DFG-out conformation in CK1ε

more effectively than in CK1δ, providing a structural basis for its more than 20-fold selectivity.

[4][7]

Core Structure and Key Moieties
The chemical structure of PF-4800567, 3-(3-chlorophenoxymethyl)-1-(tetrahydropyran-4-

yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine, can be dissected into three key components that

contribute to its overall activity and selectivity:

Pyrazolo[3,4-d]pyrimidine Core: This heterocyclic system acts as the primary scaffold that

anchors the inhibitor in the ATP binding site. The 4-amino group is essential for forming the

key hydrogen bond interactions with the kinase hinge region.

3-Chlorophenoxymethyl Group: This moiety extends into a hydrophobic pocket of the kinase.

The chlorine atom likely contributes to favorable hydrophobic and van der Waals interactions

within this pocket, enhancing binding affinity.

Tetrahydropyran-4-yl Group: This group is positioned at the N1 position of the pyrazole ring

and occupies the solvent-exposed region of the ATP-binding site. Its size and polarity are

critical for maintaining selectivity and solubility properties.

Quantitative Structure-Activity Relationship Data
The following tables summarize the inhibitory potency of PF-4800567 and the related, less

selective inhibitor PF-670462 against CK1ε and CK1δ. This comparison highlights the

structural determinants of selectivity.

Table 1: In Vitro Kinase Inhibition
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Compound Target IC50 (nM)
Selectivity
(CK1δ/CK1ε)

Reference

PF-4800567 CK1ε 32 >22-fold [4][7]

CK1δ 711 [4][7]

PF-670462 CK1ε 77 ~0.17-fold [4]

CK1δ 13 [4]

Table 2: Whole-Cell Inhibition

Compound Target IC50 (µM) Reference

PF-4800567 CK1ε 2.65 [4]

CK1δ 20.38 [4]

Signaling Pathway Visualization
CK1ε plays a crucial role in the core feedback loop of the circadian clock by phosphorylating

the PERIOD (PER) proteins. This phosphorylation event is a key step that regulates PER

protein stability and nuclear entry, thereby controlling the timing of the molecular clock.
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CK1ε-mediated phosphorylation in the circadian rhythm feedback loop.
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Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of inhibitor potency and

selectivity. Below are protocols for key assays used in the characterization of PF-4800567.

In Vitro Kinase Assay (Time-Resolved Fluorescence
Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of CK1ε kinase activity.

Materials:

Recombinant human CK1ε (full-length or catalytic domain).

Biotinylated peptide substrate (e.g., Biotin-CKtide).

ATP.

PF-4800567 (or other test compounds) serially diluted in DMSO.

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Stop/Detection Buffer: Assay buffer containing EDTA, Europium-labeled anti-phosphoserine

antibody, and Streptavidin-Allophycocyanin (SA-APC).

384-well low-volume black plates.

TR-FRET compatible plate reader.

Procedure:

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of PF-4800567 in DMSO.

Further dilute into Assay Buffer to achieve the final desired concentrations.

Reaction Setup: To each well of a 384-well plate, add:

2.5 µL of test compound solution.
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5 µL of a solution containing CK1ε and the biotinylated peptide substrate in Assay Buffer.

Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution (at a concentration equal

to its Km for CK1ε) to each well.

Incubation: Incubate the plate at room temperature for 60-90 minutes.

Termination and Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer to

each well.

Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody-

antigen binding.

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two

wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio

against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic

equation to determine the IC50 value.

PER3 Nuclear Localization Assay (Cell-Based)
This assay assesses the ability of PF-4800567 to inhibit CK1ε activity in a cellular context by

observing the subcellular localization of a key substrate.

Materials:

HEK293 or COS-7 cells.

Expression plasmids: pEGFP-PER3 and a plasmid for human CK1ε.

Transfection reagent (e.g., Lipofectamine).

Complete growth medium (e.g., DMEM with 10% FBS).

PF-4800567 serially diluted in DMSO.

Nuclear stain (e.g., Hoechst 33342).
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High-content imaging system or fluorescence microscope.

Procedure:

Cell Seeding: Seed cells onto glass-bottom plates suitable for microscopy.

Transfection: Co-transfect the cells with pEGFP-PER3 and the CK1ε expression plasmids.

CK1ε phosphorylation is required for PER3 to translocate to the nucleus.

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium

containing various concentrations of PF-4800567 or vehicle (DMSO).

Incubation: Incubate the cells for 12-24 hours.

Staining and Fixation:

Add Hoechst 33342 to the medium to stain the nuclei.

Fix the cells with 4% paraformaldehyde.

Wash the cells with PBS.

Imaging: Acquire images using a high-content imaging system. Capture images in the GFP

channel (for PER3) and the DAPI channel (for nuclei).

Analysis: Use image analysis software to quantify the fluorescence intensity of EGFP-PER3

in both the nucleus (defined by the Hoechst stain) and the cytoplasm for a large population

of cells. Calculate the nuclear-to-cytoplasmic intensity ratio. A decrease in this ratio with

increasing compound concentration indicates inhibition of CK1ε-mediated nuclear

translocation.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for identifying and characterizing a selective

CK1ε inhibitor like PF-4800567.
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Workflow for the discovery and characterization of a selective kinase inhibitor.
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Conclusion
PF-4800567 is a highly selective and potent inhibitor of CK1ε, whose structure-activity

relationship is well-defined by its pyrazolopyrimidine core, which anchors it in the ATP binding

site, and its peripheral substituents that optimize interactions and confer selectivity. The

compound's preference for the inactive DFG-out conformation of CK1ε is a key determinant of

its isoform selectivity. Through the application of detailed in vitro and cell-based assays, PF-
4800567 has been validated as a critical tool for probing the distinct biological functions of

CK1ε, particularly in the intricate signaling network that governs circadian rhythms. The insights

gained from studying PF-4800567 continue to guide the development of next-generation kinase

inhibitors for various therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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